5-Oxohexanenitrile

Description

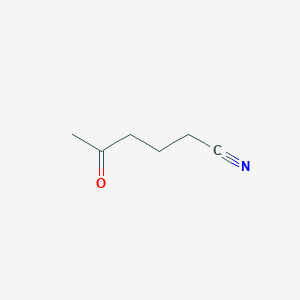

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVMBQIIZGKQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065065 | |

| Record name | Hexanenitrile, 5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10412-98-3 | |

| Record name | 5-Oxohexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10412-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxohexanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010412983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanenitrile, 5-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanenitrile, 5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxohexanonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-OXOHEXANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD734N7VC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxohexanenitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Oxohexanenitrile (CAS No: 10412-98-3), a bifunctional organic compound containing both a ketone and a nitrile group. This document details its molecular structure, physicochemical characteristics, and reactivity. A thorough examination of a contemporary synthesis protocol is presented, including the necessary materials and a step-by-step methodology. Additionally, the guide covers its known applications, primarily as a chemical intermediate in the synthesis of more complex molecules, particularly substituted pyridines. Safety and handling information are also summarized. Due to the limited publicly available data, this guide does not contain detailed information on its biological activity or established signaling pathways.

Chemical and Physical Properties

This compound, also known as 4-acetylbutyronitrile, is a colorless to pale yellow liquid at room temperature.[1] Its bifunctional nature, possessing both a carbonyl and a cyano group, makes it a versatile intermediate in organic synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values have been compiled from various sources and include both experimental and computed data.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | [2][3][4] |

| Molecular Weight | 111.14 g/mol | [3][5] |

| CAS Number | 10412-98-3 | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 108 °C at 14 mmHg | [4] |

| Solubility | Soluble in organic solvents | [1] |

| Purity | >98% (commercially available) | [2] |

| LogP (computed) | -0.1 | [5] |

Structural Information

The structural details of this compound are provided in Table 2.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Acetylbutyronitrile, 5-Ketohexanenitrile, 5-Oxohexanonitrile, Methyl 3-cyanopropyl ketone |

| SMILES | CC(=O)CCCC#N |

| InChI | InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3 |

| InChIKey | AEVMBQIIZGKQRB-UHFFFAOYSA-N |

Reactivity and Chemical Behavior

This compound's reactivity is characterized by its two functional groups:

-

Ketone Group: The carbonyl group can undergo nucleophilic addition reactions.

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

This dual reactivity makes it a valuable precursor for the synthesis of heterocyclic compounds, such as pyridine (B92270) derivatives.[1]

Experimental Protocols

Continuous Synthesis of this compound in a Microreactor

A contemporary and efficient method for the synthesis of this compound involves the addition of acetone (B3395972) to acrylonitrile (B1666552) in a microreactor. This method offers advantages in terms of safety, control, and scalability.

2.1.1. Materials:

-

Acetone (99.5%, AR)

-

Acrylonitrile (99.5%, AR)

-

N-propylamine (99.5%, AR)

-

Benzoic acid (99.0%, RG) - Catalyst

-

Hydroquinone (99.0%, RG) - Polymerization inhibitor

2.1.2. Equipment:

-

Microreactor system consisting of a feeding unit, a reaction unit (13 m long capillary with 1.5 mm inner diameter), a cooling unit, and an analysis unit.

-

High-precision piston pump

-

Electro-thermostat oil bath

2.1.3. Methodology:

-

A mixture of acetone, acrylonitrile, and N-propylamine, along with the catalyst (0.4 wt% benzoic acid) and polymerization inhibitor (0.07 wt% hydroquinone), is prepared.

-

The reaction mixture is preheated to 40 °C in the feeding unit.

-

The preheated mixture is then pumped into the capillary of the reaction unit using a high-precision piston pump.

-

The reaction unit is submerged in an electro-thermostat oil bath to maintain a constant reaction temperature (in the range of 200–230 °C).

-

The reaction mixture flows through the microreactor for a defined residence time.

-

The product stream is then cooled in the cooling unit.

-

The final product is collected and analyzed to determine the conversion and yield of this compound.

Biological Activity and Applications in Drug Development

Currently, there is limited information in the public domain regarding the specific biological activities of this compound. One source suggests it may act as an inhibitor of a dehydrogenase enzyme responsible for the conversion of 5-ketohexanoic acid to hexadecanoic acid. However, detailed studies and the mechanism of action have not been extensively reported.

The primary application of this compound in a research and development context is as a chemical intermediate. Its structure is particularly well-suited for the synthesis of substituted pyridines, a common scaffold in many pharmaceutical compounds. The synthesis of various pyridine derivatives is a key area of interest in medicinal chemistry due to their diverse biological activities.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[5] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Visualizations

Logical Relationship of this compound's Properties

Caption: Figure 1: Chemical Profile of this compound

Experimental Workflow for the Synthesis of this compound

Caption: Figure 2: Workflow for Continuous Synthesis of this compound

References

An In-depth Technical Guide to 5-Oxohexanenitrile (CAS: 10412-98-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Oxohexanenitrile (CAS: 10412-98-3), a versatile chemical intermediate with applications in organic synthesis and as a precursor to pharmaceutically active compounds. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role as a key building block in the development of therapeutic agents.

Chemical and Physical Properties

This compound, also known as 4-acetylbutyronitrile or 5-ketohexanenitrile, is a bifunctional molecule containing both a ketone and a nitrile group. These functional groups make it a valuable synthon for a variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 10412-98-3 | [1] |

| Molecular Formula | C₆H₉NO | [1] |

| Molecular Weight | 111.14 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 5-Ketohexanenitrile, 4-Acetylbutyronitrile, 5-Oxohexanonitrile | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 108 °C at 14 mmHg | [4] |

| Purity | >98.0% (GC) | [5] |

| SMILES | CC(=O)CCCC#N | [1] |

| InChI | InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3 | [1] |

| InChIKey | AEVMBQIIZGKQRB-UHFFFAOYSA-N | [1] |

Spectroscopic Data

| Spectrum Type | Key Features | Source |

| Infrared (IR) Spectrum | Data available from the Coblentz Society's evaluated infrared reference spectra collection. Measured on a Beckman IR-9 (grating) instrument. | [6] |

| Mass Spectrum (Electron Ionization) | Data compiled by the NIST Mass Spectrometry Data Center. | [7] |

Synthesis of this compound

A continuous synthesis method using a microreactor has been developed, offering a scalable and efficient route to this compound.[8]

Experimental Protocol: Continuous Synthesis in a Microreactor

This protocol is based on the continuous addition of acetone (B3395972) to acrylonitrile.[8]

Materials:

-

Acetone (AC)

-

Acrylonitrile (AN)

-

N-propylamine (NPA, catalyst)

-

Benzoic acid (co-catalyst)

-

Hydroquinone (B1673460) (polymerization inhibitor)

Equipment:

-

Microreactor system consisting of a feeding unit, a reaction unit (capillary tube), a cooling unit, and an analysis unit.

-

High-precision piston pump

-

Electro-thermostat oil bath

Procedure:

-

A mixture of acetone, acrylonitrile, N-propylamine, benzoic acid (0.4 wt%), and hydroquinone (0.07 wt%) is prepared.

-

The mixture is preheated to 40 °C and then pumped into the capillary microreactor.

-

The reaction is carried out at a temperature range of 200–230 °C.[8]

-

The residence time and molar ratio of reactants are optimized to maximize the yield of this compound.[8]

-

The product stream is cooled and analyzed to determine conversion and yield.

Caption: Continuous synthesis workflow for this compound.

Application in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, primarily through its conversion to substituted pyridines.

Synthesis of 2,3,5-Trimethylpyridine

A derivative of this compound, 2,4-dimethyl-5-oxohexanenitrile, can be synthesized and subsequently cyclized to form 2,3,5-trimethylpyridine.[6] This pyridine (B92270) derivative is a key starting material for pharmaceutical agents that regulate gastric acid secretion.[6]

Synthetic Pathway Overview:

-

Michael Addition: Reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base to yield a this compound derivative.[6]

-

Cyclization and Dehydrogenation: The resulting this compound derivative undergoes catalytic gas-phase cyclization and dehydrogenation to form the corresponding trimethylpyridine.[6]

Caption: Synthetic route from this compound to pharmaceutical precursors.

Potential Biological Activity: Dehydrogenase Inhibition

Experimental Protocol: Dehydrogenase Inhibition Assay (General)

This protocol is a generalized procedure for assessing the inhibitory potential of this compound against a dehydrogenase enzyme using a colorimetric assay.

Materials:

-

Dehydrogenase enzyme

-

Substrate for the dehydrogenase

-

This compound (test compound)

-

Known inhibitor (positive control)

-

Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the enzyme)

-

Electron acceptor/dye (e.g., 2,6-Dichlorophenolindophenol - DCPIP or a tetrazolium salt like INT)

-

Co-factor (e.g., NAD⁺/NADH or FAD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, this compound at various concentrations, positive control, and the chromogenic substrate in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and either this compound, the positive control, or vehicle (negative control).

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP reduction) over time.

-

Data Analysis: Calculate the reaction rate for each condition. Determine the percent inhibition by this compound and, if applicable, calculate the IC₅₀ value.

Caption: Workflow for a dehydrogenase inhibition assay.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area.[5]

Conclusion

This compound is a commercially available and synthetically accessible building block with established utility in the synthesis of heterocyclic compounds. Its role as a precursor to pharmaceutically important pyridine derivatives highlights its significance in drug development. Furthermore, the potential for direct biological activity as a dehydrogenase inhibitor warrants further investigation, which could open new avenues for its application in medicinal chemistry. Researchers and scientists working with this compound should adhere to appropriate safety protocols.

References

- 1. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 2. 2,3,5-Trimethyl pyridine N-Oxide | CAS No- 74409-42-0 | Simson Pharma Limited [simsonpharma.com]

- 3. 5-Ketohexanenitrile | 10412-98-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. Lactate Dehydrogenase Inhibitor Screening Kit (Colorimetric) (ab283393) is not available | Abcam [abcam.com]

- 5. Collidine - Wikipedia [en.wikipedia.org]

- 6. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED - PMC [pmc.ncbi.nlm.nih.gov]

- 7. exsyncorp.com [exsyncorp.com]

- 8. chemimpex.com [chemimpex.com]

physical properties of 5-Oxohexanenitrile

An In-depth Technical Guide to the Physical Properties of 5-Oxohexanenitrile

Introduction

This compound, also known as 4-acetylbutyronitrile, is a bifunctional organic compound containing both a ketone and a nitrile group.[1] This structure makes it a valuable intermediate in organic synthesis, with applications in the pharmaceutical and agrochemical industries.[1][2] Its IUPAC name is this compound, and it is identified by the CAS number 10412-98-3.[3] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and a visualization of a key synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 10412-98-3 | [3] |

| Molecular Formula | C₆H₉NO | [3][4][5][6] |

| Molecular Weight | 111.14 g/mol | [3][6] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 108 °C at 14 mmHg | [5][7] |

| Melting Point | Not available | [8][9][10] |

| Density | Not available | [8][9][10] |

| Solubility | Soluble in organic solvents | [1] |

| Refractive Index | Not available | [8][10] |

Experimental Protocols

Detailed methodologies for the determination of the physical and chemical properties of this compound are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound is the base-catalyzed reaction of a methyl ketone (like acetone) with an α,β-unsaturated nitrile (like acrylonitrile).[2][11]

Protocol:

-

A reaction vessel is charged with the methyl ketone and the α,β-unsaturated nitrile.

-

A catalytically effective amount of a strong base (e.g., a solution of NaOH in methanol) is added to the mixture.[11]

-

The reaction mixture is heated to reflux.[11]

-

The progress of the reaction is monitored by techniques such as gas chromatography to determine the conversion of the reactants.[11]

-

Upon completion, the mixture is cooled to room temperature.

-

The product, this compound, can then be isolated and purified, typically by distillation under reduced pressure.

A continuous synthesis process using a microreactor has also been developed, allowing for precise control of reaction conditions such as temperature and residence time.[12][13]

Spectroscopic and Chromatographic Analysis

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands for the nitrile (C≡N) group around 2210–2260 cm⁻¹ and the carbonyl (C=O) group of the ketone around 1715 cm⁻¹.[14] The spectrum can be obtained using techniques such as Attenuated Total Reflectance (ATR) or by analyzing a neat liquid sample between salt plates.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful tool for the analysis of this compound.[3] Gas chromatography separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, confirming its structure.[6][15] A typical GC protocol would involve injecting a solution of the sample onto a suitable capillary column (e.g., a wax-type column) and using a temperature program to elute the compounds.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The ¹H NMR spectrum would show signals corresponding to the different types of protons in the molecule, and their splitting patterns and chemical shifts would confirm the connectivity. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, including the characteristic signals for the carbonyl and nitrile carbons.

Synthetic Pathway Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. CAS 10412-98-3: this compound | CymitQuimica [cymitquimica.com]

- 2. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]

- 3. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. nbinno.com [nbinno.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. This compound [webbook.nist.gov]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to 5-Oxohexanenitrile: Structure, Isomerism, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-oxohexanenitrile, a key intermediate in the synthesis of various organic compounds. The document details its structural formula, explores its various isomers, presents key physicochemical data, and outlines a detailed experimental protocol for its synthesis.

Structural Formula of this compound

This compound, also known as 4-acetylbutyronitrile, is a bifunctional organic molecule containing both a ketone and a nitrile functional group.[1] Its molecular formula is C₆H₉NO, and its molecular weight is approximately 111.14 g/mol .[1][2][3] The structure consists of a six-carbon chain with a nitrile group (-C≡N) at one terminus (C1) and a ketone group (C=O) at the C5 position.

The IUPAC name for this compound is this compound.[1] Other synonyms include 5-oxohexanonitrile, 5-ketohexanenitrile, and methyl 3-cyanopropyl ketone.[1][2][4]

Caption: Structural representation of this compound.

Isomerism in this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[5][6] For C₆H₉NO, a variety of constitutional isomers and tautomers exist.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity.[5][6][7] These can be categorized as positional, skeletal, or functional group isomers.

-

Positional Isomers: These isomers differ in the position of the functional groups (ketone and nitrile) along the carbon backbone.

-

Skeletal Isomers: These isomers have different arrangements of the carbon chain, such as branching.

-

Functional Group Isomers: These isomers have different functional groups altogether, despite having the same molecular formula. Examples include cyclic structures, amides, or compounds with hydroxyl and alkyne groups.

References

- 1. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 5-Oxohexanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Oxohexanenitrile (CAS No. 10412-98-3), a molecule of interest in various chemical syntheses. This document collates infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data into a structured format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and methodological understanding.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups. The data presented below was obtained from a neat liquid sample.[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2250 | C≡N (Nitrile) stretch |

| ~1715 | C=O (Ketone) stretch |

| ~2940 | C-H (alkane) stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

The ¹H NMR spectrum was recorded on a BRUKER AC-300 instrument.[2] The following table outlines the expected chemical shifts, multiplicities, and coupling constants for the protons in this compound.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Triplet | 2H | -CH₂-CN |

| ~2.2 | Singlet | 3H | -C(=O)CH₃ |

| ~2.0 | Triplet | 2H | -C(=O)CH₂- |

| ~1.8 | Quintet | 2H | -CH₂-CH₂-CH₂- |

The ¹³C NMR spectrum provides insight into the carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~208 | C=O (Ketone) |

| ~119 | C≡N (Nitrile) |

| ~43 | -C(=O)CH₂- |

| ~30 | -C(=O)CH₃ |

| ~25 | -CH₂-CH₂-CN |

| ~17 | -CH₂-CN |

Mass Spectrometry (MS)

Mass spectrometry data was obtained via electron ionization (EI).[3] The major fragments observed are tabulated below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 111 | ~5 | [M]⁺ (Molecular Ion) |

| 96 | ~15 | [M - CH₃]⁺ |

| 70 | ~30 | [M - CH₃CO]⁺ |

| 55 | ~80 | [C₄H₅]⁺ |

| 43 | 100 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

-

Sample Preparation: A single drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the sample spectrum is acquired.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

-

Instrument: A 300 MHz (or higher) NMR spectrometer is used.[2]

-

¹H NMR Data Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the free induction decay (FID).

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

A larger spectral width is used to cover the range of carbon chemical shifts (e.g., 0-220 ppm).

-

A greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

The FIDs are Fourier transformed to obtain the frequency-domain spectra.

-

The spectra are phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To obtain the mass spectrum of this compound and separate it from any volatile impurities.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically set to 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 50 °C and ramping to 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Range: A scan range of m/z 40-300 is typically used.

-

-

Data Analysis: The resulting chromatogram shows the retention time of this compound, and the mass spectrum of the corresponding peak is analyzed to identify the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow of Spectroscopic Analysis.

This diagram illustrates the process of characterizing an organic compound, starting from the sample and proceeding through various spectroscopic techniques to elucidate its chemical structure.

Caption: Data Interpretation Logic.

This diagram shows how information from different spectroscopic techniques is integrated to confirm the structure of this compound.

References

An In-depth Technical Guide to 5-Oxohexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Oxohexanenitrile, a key intermediate in various chemical syntheses. It covers its fundamental molecular properties, detailed experimental protocols for its synthesis, and its applications, particularly in the pharmaceutical and agrochemical industries.

Core Molecular and Physical Properties

This compound, also known as 4-acetylbutyronitrile, is a bifunctional molecule containing both a ketone and a nitrile group.[1] Its chemical characteristics make it a valuable precursor in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO | [2][3][4] |

| Molecular Weight | 111.14 g/mol | [1][2] |

| CAS Registry Number | 10412-98-3 | [2][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | Hexanenitrile, 5-oxo-; 5-Oxohexanonitrile | [2][4] |

| Appearance | Liquid | [3] |

| InChI | InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3 | [2][4] |

| InChIKey | AEVMBQIIZGKQRB-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(=O)CCCC#N | [1][5] |

| LogP (Octanol/Water) | -0.161 | [6] |

Applications in Synthesis

This compound serves as a crucial starting material for a variety of chemical products. Its primary application is as an intermediate in the synthesis of 2-picoline, which has widespread use in the pharmaceutical and tire industries.[7] Furthermore, it is utilized in the preparation of other pharmaceutical and agrochemical intermediates.[8] The synthesis of pyridine (B92270) derivatives from 5-oxohexanenitriles is of particular importance for creating compounds with specific purity requirements for pharmaceutical applications.[8]

Experimental Protocol: Continuous Synthesis in a Microreactor

A modern and efficient method for synthesizing this compound involves the continuous addition of acetone (B3395972) to acrylonitrile (B1666552) in a microreactor system.[7][9] This approach allows for precise control over reaction conditions and improved safety.

1. Materials:

-

Acetone (99.5%, AR)

-

Acrylonitrile (99.5%, AR)

-

N-propylamine (99.5%, AR) as a catalyst

-

Benzoic acid (99.0%, RG)

-

Hydroquinone (99.0%, RG) as a polymerization inhibitor[9]

2. Equipment:

-

Microreactor system composed of a feeding unit, a reaction unit (13 m long capillary with 1.5 mm inner diameter), a cooling unit, and an analysis unit.[9]

-

Gas chromatograph (e.g., Agilent HP6890) with a flame ionization detector (FID) and a suitable column (e.g., CP-wax-57).[9]

3. Procedure:

-

The synthesis reaction is carried out by introducing acetone and acrylonitrile into the microreactor at a temperature range of 200–230 °C.[7]

-

N-propylamine is used as a catalyst to facilitate the reaction.[7]

-

The reaction proceeds through the formation of a Schiff base, followed by the addition to acrylonitrile to form a cyano intermediate, which is then hydrolyzed to yield this compound.[7]

-

The residence time in the microreactor is a critical parameter, with reaction times of 20-25 minutes being effective to achieve high conversion rates of acrylonitrile (up to 96%).[9]

4. Analysis:

-

Liquid samples from the reactor output are analyzed using gas chromatography to determine the conversion of reactants and the yield of this compound.[9]

-

The GC conditions can be set as follows: nitrogen carrier gas at a flow rate of 1.5 mL/min, an inlet temperature of 230 °C, and a temperature program starting at 60 °C and ramping up to 200 °C.[9]

Logical Workflow of Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from acetone and acrylonitrile, as described in the experimental protocol.

Caption: Workflow for the continuous synthesis of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used when handling this compound.[10] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[10] Standard laboratory safety protocols should be strictly followed to minimize exposure and ensure safe handling.

References

- 1. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Hexanenitrile, 5-oxo- | SIELC Technologies [sielc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. echemi.com [echemi.com]

The Pivotal Role of 5-Oxohexanenitrile in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxohexanenitrile, a seemingly simple bifunctional molecule, has emerged as a critical starting material and intermediate in the synthesis of a variety of high-value pharmaceutical compounds. Its unique chemical structure, featuring both a ketone and a nitrile group, allows for a diverse range of chemical transformations, making it a versatile building block in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the role of this compound in pharmaceutical synthesis, with a particular focus on its application in the development of anti-Alzheimer's agents and anti-ulcer medications. This document will detail the key chemical transformations, provide experimental protocols for significant reactions, present quantitative data in a clear, tabular format, and illustrate synthetic pathways and workflows using logical diagrams.

Core Applications in Pharmaceutical Synthesis

The utility of this compound in the pharmaceutical industry primarily branches into two significant areas:

-

As a precursor to chiral intermediates for Anti-Alzheimer's Drugs: The enantioselective reduction of the ketone in this compound provides access to optically pure (S)-5-hydroxyhexanenitrile. This chiral alcohol is a crucial building block for the synthesis of acetylcholinesterase (AChE) inhibitors, a class of drugs used to manage the symptoms of Alzheimer's disease. The stereochemistry at this position is often critical for the drug's efficacy and safety profile.

-

As a starting material for Pyridine-based Gastric Acid Regulators: Through a cyclization reaction, substituted 5-oxohexanenitriles can be converted into pyridine (B92270) derivatives. One such derivative, 2,3,5-trimethylpyridine (B1346980), is a key intermediate in the synthesis of proton pump inhibitors (PPIs) like Omeprazole, which are widely used to treat acid-related conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

I. Synthesis of Chiral Intermediates for Anti-Alzheimer's Drugs

The development of effective treatments for Alzheimer's disease is a major focus of pharmaceutical research. Many acetylcholinesterase inhibitors, which form the cornerstone of current symptomatic treatment, are chiral molecules. The biological activity of these drugs is often highly dependent on their stereochemistry. (S)-5-hydroxyhexanenitrile, derived from this compound, is a key chiral intermediate in the synthesis of such drugs.[1]

Enantioselective Reduction of this compound

The most critical step in utilizing this compound for the synthesis of anti-Alzheimer's drug candidates is its enantioselective reduction to (S)-5-hydroxyhexanenitrile. Biocatalysis has proven to be a highly efficient method for this transformation, offering high yields and excellent enantioselectivity.

Quantitative Data for the Enantioselective Reduction of this compound

| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Pichia methanolica (SC 16116) | This compound | (S)-5-hydroxyhexanenitrile | 80-90 | >95 | [2] |

| Baker's Yeast | This compound | (S)-5-hydroxyhexanenitrile | Moderate | High |

Experimental Protocol: Biocatalytic Reduction of this compound

The following protocol is a representative example of the enantioselective reduction of this compound using a microorganism.

Objective: To synthesize (S)-5-hydroxyhexanenitrile from this compound using Pichia methanolica.

Materials:

-

This compound

-

Pichia methanolica (SC 16116) cell culture

-

Glucose (or other suitable carbon source)

-

Yeast extract

-

Peptone

-

Phosphate (B84403) buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and sterile fermentation equipment

Procedure:

-

Cultivation of Pichia methanolica: In a sterile fermentation vessel, prepare a suitable growth medium containing a carbon source (e.g., glucose), yeast extract, and peptone in a phosphate buffer. Inoculate the medium with a starter culture of Pichia methanolica (SC 16116). Incubate the culture with agitation at a controlled temperature (e.g., 28-30 °C) until a desired cell density is reached.

-

Biotransformation: Once the culture is in the late exponential or early stationary phase, add this compound to the fermentation broth to a final concentration of, for example, 1-5 g/L. The substrate can be added neat or as a solution in a water-miscible solvent to aid dispersion.

-

Reaction Monitoring: Continue the incubation with agitation. Monitor the progress of the reduction by periodically taking samples from the broth and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion of the starting material and the enantiomeric excess of the product.

-

Product Extraction: After the reaction has reached completion (typically 24-48 hours), harvest the cells by centrifugation or filtration. Extract the supernatant or the entire broth with a water-immiscible organic solvent such as ethyl acetate.

-

Purification and Characterization: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude (S)-5-hydroxyhexanenitrile. Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel. Characterize the final product by NMR, IR, and mass spectrometry, and confirm the enantiomeric excess by chiral HPLC or GC.

Logical Workflow for Chiral Intermediate Synthesis

Caption: Synthetic pathway from this compound to an anti-Alzheimer's drug.

II. Synthesis of Pyridine-Based Gastric Acid Regulators

This compound derivatives are valuable precursors for the synthesis of substituted pyridines, which are core structures in many pharmaceuticals. A notable example is the synthesis of 2,3,5-trimethylpyridine, an essential intermediate for the proton pump inhibitor Omeprazole. The synthesis proceeds via a substituted this compound, 2,4-dimethyl-5-oxohexanenitrile.

Synthesis of 2,4-Dimethyl-5-oxohexanenitrile

A patented process describes the synthesis of 2,4-dimethyl-5-oxohexanenitrile by the reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base.

Cyclization to 2,3,5-Trimethylpyridine

The subsequent step involves the cyclization and dehydrogenation of 2,4-dimethyl-5-oxohexanenitrile to form 2,3,5-trimethylpyridine. While a specific industrial protocol for this exact transformation is proprietary, the Hantzsch pyridine synthesis provides a well-established method for the cyclization of a γ-ketonitrile (or its components) to a dihydropyridine, which can then be oxidized to the pyridine.[3][4][5]

Synthesis of Omeprazole from 2,3,5-Trimethylpyridine

Once 2,3,5-trimethylpyridine is obtained, it is converted to Omeprazole through a multi-step synthesis. A common route involves the N-oxidation of the pyridine, followed by rearrangement and chlorination to introduce a reactive handle at the 2-methyl position. This chlorinated intermediate is then coupled with a substituted benzimidazole (B57391), followed by oxidation to the final sulfoxide (B87167) product.

Quantitative Data for the Synthesis of Omeprazole from a Pyridine Intermediate

| Step | Starting Material | Product | Yield (%) | Reference |

| Coupling | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride & 5-methoxy-2-mercaptobenzimidazole (B30804) | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 96 | |

| Oxidation | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | Omeprazole | >90 |

Experimental Protocol: Synthesis of Omeprazole Intermediate

The following protocol outlines the coupling reaction to form the thioether precursor to Omeprazole.

Objective: To synthesize 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

Materials:

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

5-Methoxy-2-mercaptobenzimidazole

-

Sodium hydroxide (B78521)

-

Water

-

Standard laboratory glassware

Procedure:

-

Preparation of the Thiolate: In a reaction flask, dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (e.g., 50 mL) with heating to 70-90°C. Add 5-methoxy-2-mercaptobenzimidazole (e.g., 17.8 g, 0.10 mol) to the solution and reflux until it is completely dissolved. Cool the resulting solution to below 10°C.

-

Preparation of the Pyridine Solution: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 20 g, 0.09 mol) in water (e.g., 100 mL).

-

Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole thiolate solution. Stir the reaction mixture at a controlled temperature (e.g., 30°C) for several hours (e.g., 4 hours).

-

Isolation of the Product: After the reaction is complete, cool the mixture to 10°C and add water (e.g., 500 mL). Stir the mixture for an extended period (e.g., 12 hours) to allow for complete precipitation of the product. Collect the white solid by filtration and dry it to obtain 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

Synthetic Pathway for Omeprazole

References

- 1. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

5-Oxohexanenitrile: A Core Intermediate in Modern Agrochemical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

[Shanghai, China] – [December 18, 2025] – 5-Oxohexanenitrile, a versatile bifunctional molecule, is a pivotal building block in the synthesis of a range of agrochemicals. Its unique chemical structure, featuring both a ketone and a nitrile group, allows for diverse reactivity, making it a valuable precursor for various heterocyclic compounds used in crop protection. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as an agrochemical intermediate, with a focus on its role in the production of pyridine-based pesticides.

Introduction to this compound

This compound (CAS No. 10412-98-3), also known as 4-acetylbutyronitrile, is a colorless liquid with a molecular formula of C₆H₉NO.[1][2] Its utility in organic synthesis stems from the reactivity of its two functional groups. The ketone allows for reactions such as condensation and cyclization, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. These properties make it an ideal starting material for the synthesis of substituted pyridines, a class of compounds with broad-spectrum agrochemical activity.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO | [1][2] |

| Molecular Weight | 111.14 g/mol | [1][2] |

| CAS Number | 10412-98-3 | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 128-129 °C | [5] |

| Melting Point | -70 °C | [5] |

| Purity | 98% (typical) | [1] |

Synthesis of this compound and its Derivatives

A primary application of this compound and its derivatives in the agrochemical industry is the synthesis of substituted pyridines. A key derivative, 2,4-dimethyl-5-oxohexanenitrile, serves as a direct precursor to 2,3,5-trimethylpyridine (B1346980) (2,3,5-collidine), a valuable intermediate for both pharmaceuticals and agrochemicals.[3][6]

Synthesis of 2,4-dimethyl-5-oxohexanenitrile

The synthesis of 2,4-dimethyl-5-oxohexanenitrile can be achieved through the reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base.[3]

Experimental Protocol: Synthesis of 2,4-dimethyl-5-oxohexanenitrile [3]

-

Reactants: Methyl ketone (e.g., acetone), α,β-unsaturated nitrile (e.g., methacrylonitrile), and a strong base catalyst.

-

Procedure:

-

A mixture of the methyl ketone and the α,β-unsaturated nitrile is prepared.

-

A catalytically effective amount of a strong base is added to the mixture.

-

The reaction is allowed to proceed under controlled temperature and pressure.

-

The resulting 2,4-dimethyl-5-oxohexanenitrile is isolated and purified. High purity of the nitrile is crucial to avoid the formation of undesirable isomers in subsequent steps.[3]

-

Synthesis of 2,3,5-Trimethylpyridine (2,3,5-Collidine)

2,3,5-Trimethylpyridine is synthesized from 2,4-dimethyl-5-oxohexanenitrile via catalytic gas-phase cyclization and dehydrogenation.[3] This process involves the intramolecular condensation of the ketone and nitrile functionalities followed by aromatization to form the pyridine (B92270) ring.

Application of this compound Derivatives in Agrochemicals

The substituted pyridines derived from this compound serve as key intermediates in the production of a variety of agrochemicals, including insecticides, herbicides, and fungicides.

Insecticides: The Case of Trimethacarb

A notable agrochemical derived from a 2,3,5-trimethylpyridine intermediate is the insecticide trimethacarb . Trimethacarb is a mixture of two isomers, with the 2,3,5-trimethylphenyl methylcarbamate isomer being directly linked to the 2,3,5-trimethylpyridine precursor.[3][7] It functions as a cholinesterase inhibitor, exhibiting both stomach and contact activity against a range of insect pests.[3]

The synthesis of this trimethacarb isomer involves a two-step process starting from 2,3,5-trimethylpyridine.

Step 1: Synthesis of 2,3,5-Trimethylphenol (B45783)

2,3,5-Trimethylpyridine (2,3,5-collidine) can be converted to 2,3,5-trimethylphenol. One documented method involves the isomerization of the more readily available 2,3,6-trimethylphenol (B1330405) using a Lewis acid catalyst like aluminum trihalide.[8][9]

Experimental Protocol: Isomerization of 2,3,6-Trimethylphenol to 2,3,5-Trimethylphenol [9]

-

Reactants: 2,3,6-trimethylphenol, aluminum trihalide (e.g., AlCl₃).

-

Procedure:

-

2,3,6-trimethylphenol is reacted in the presence of aluminum trihalide.

-

The reaction mixture undergoes a rearrangement to form 2,3,5-trimethylphenol.

-

The product is then isolated and purified.

-

Step 2: Synthesis of 2,3,5-Trimethylphenyl Methylcarbamate

The final step is the reaction of 2,3,5-trimethylphenol with methyl isocyanate to form the carbamate (B1207046) insecticide.[3]

Experimental Protocol: Synthesis of 2,3,5-Trimethylphenyl Methylcarbamate [3]

-

Reactants: 2,3,5-trimethylphenol, methyl isocyanate.

-

Procedure:

-

2,3,5-trimethylphenol is reacted with methyl isocyanate under controlled conditions.

-

The reaction yields 2,3,5-trimethylphenyl methylcarbamate.

-

The product is purified for formulation.

-

References

- 1. 2,3,5-Trimethylpyridine N-oxide | CAS#:74409-42-0 | Chemsrc [chemsrc.com]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trimethacarb (Ref: OMS 597) [sitem.herts.ac.uk]

- 4. ias.ac.in [ias.ac.in]

- 5. "PRELIMINARY INVESTIGATIONS OF THE EFFECTIVENESS OF TRIMETHACARB AS A B" by R.L. Bruggers, P. Sultana et al. [digitalcommons.unl.edu]

- 6. baranlab.org [baranlab.org]

- 7. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Oxohexanenitrile (4-Acetylbutyronitrile)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Oxohexanenitrile, a versatile chemical intermediate. The document details its chemical identity, physical properties, synthesis protocols, and its role as a precursor in the synthesis of valuable compounds.

Chemical Identity and Synonyms

This compound is a bifunctional organic compound containing both a ketone and a nitrile group. This unique structure makes it a valuable building block in organic synthesis. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value | Source |

| Systematic Name | This compound | IUPAC |

| Common Synonym | 4-Acetylbutyronitrile | |

| CAS Registry Number | 10412-98-3 | [1][2][3][4][5][6] |

| Molecular Formula | C6H9NO | [1][4][5][6] |

| Other Names | Hexanenitrile, 5-oxo- | [1][4][6] |

| 5-Oxohexanonitrile | [1][4][6] | |

| 5-Ketohexanenitrile | [4] | |

| γ-Acetylbutyronitrile | [4] | |

| 5-oxocapronitrile | [4] | |

| methyl 3-cyanopropyl ketone | [4] | |

| InChI | InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3 | [1][4][5] |

| InChIKey | AEVMBQIIZGKQRB-UHFFFAOYSA-N | [1][4][5] |

| SMILES | CC(=O)CCCC#N | [4][5] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 2, providing essential data for its handling, application, and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 111.14 g/mol | [4] |

| Appearance | Liquid | |

| Boiling Point | 88 °C at 12 mmHg | |

| Density | 0.96 g/cm³ | |

| Flash Point | 107 °C | |

| XLogP3-AA | -0.1 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 111.068413911 Da | [4] |

| Monoisotopic Mass | 111.068413911 Da | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are protocols derived from the scientific literature.

Continuous Synthesis in a Microreactor

A modern and efficient method for the synthesis of this compound involves a continuous-flow microreactor system.[1][7][8] This approach offers excellent control over reaction parameters, leading to high yields and selectivity.[1][7][8]

Materials:

-

Acetone (99.5%, AR)[1]

-

Acrylonitrile (99.5%, AR)[1]

-

N-propylamine (99.5%, AR)[1]

-

Benzoic acid (99.0%, RG, as catalyst)[1]

-

Hydroquinone (B1673460) (99.0%, RG, as polymerization inhibitor)[1]

-

Methanol (B129727) (for dilution)[1]

Equipment:

-

High-precision piston pump (e.g., Longer MP-II)[1]

-

Capillary microreactor (e.g., 13 m length, 1.5 mm inner diameter)[1]

-

Electro-thermostat oil bath[1]

-

Water bath for cooling[1]

-

Back pressure regulator and surge tank[1]

-

Gas chromatograph for analysis[1]

Procedure:

-

Feed Preparation: Prepare a mixture of acetone, acrylonitrile, and N-propylamine. Add 0.4 wt% benzoic acid as a catalyst and 0.07 wt% hydroquinone as a polymerization inhibitor.[1]

-

Pumping and Preheating: The reactant mixture is preheated to 40 °C and then delivered into the capillary microreactor using a high-precision piston pump.[1]

-

Reaction: The reaction is carried out in the microreactor submerged in an electro-thermostat oil bath at a temperature range of 200–230 °C. The pressure is maintained at 5 MPa using a back-pressure regulator.[1][8]

-

Cooling and Collection: The effluent from the reactor is cooled in a water bath maintained at 25 °C. The liquid product is then collected in a vessel containing methanol for dilution.[1]

-

Analysis: The product mixture is analyzed by gas chromatography to determine the conversion of reactants and the yield of this compound.[1]

Batch Synthesis via Michael Addition

A more traditional approach involves the base-catalyzed Michael addition of a methyl ketone to an α,β-unsaturated nitrile.[2]

Materials:

-

Methyl ketone (e.g., butanone)[2]

-

α,β-unsaturated nitrile (e.g., methacrylic acid nitrile)[2]

-

Strong base (e.g., alkali metal hydroxide) as a catalyst[2]

-

Solvent (optional)

-

Acid for neutralization (e.g., HCl)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A mixture of the methyl ketone and the α,β-unsaturated nitrile is charged into a suitable reactor.[2]

-

Catalyst Addition: A catalytically effective amount of a strong base is added to the mixture. The reaction can be carried out with or without a solvent.[2]

-

Reaction Conditions: The reaction mixture is heated to a suitable temperature (e.g., reflux) and stirred for several hours.[2]

-

Work-up: After the reaction is complete, the mixture is cooled and neutralized with an acid. The organic product is then extracted with a suitable solvent.[9]

-

Purification: The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.[9]

Visualizations

The following diagrams illustrate the experimental workflow for the continuous synthesis of this compound and its subsequent utility in the synthesis of a key pharmaceutical intermediate.

Caption: Experimental workflow for the continuous synthesis of this compound.

Caption: Synthesis of 2,3,5-trimethylpyridine and its pharmaceutical relevance.

Biological Relevance and Applications

While direct involvement of this compound in specific signaling pathways is not extensively documented, its significance lies in its role as a key intermediate for the synthesis of various pharmaceutical and agrochemical products.[2][9]

Notably, this compound is a precursor for the synthesis of 2,3,5-trimethylpyridine.[9] 2,3,5-Trimethylpyridine, in turn, is a crucial starting material for the production of pharmaceutical agents that regulate gastric acid secretion, such as proton pump inhibitors.[9] These drugs act by inhibiting the H+/K+-ATPase in the stomach, thereby reducing acid production. This synthetic pathway highlights the indirect but vital role of this compound in the development of therapeutics for acid-related gastrointestinal disorders.

Further research into the biological activities of this compound and its derivatives may reveal direct interactions with biological systems and open new avenues for its application in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Oxohexanenitrile: Discovery, Synthesis, and Applications

Introduction

This compound, also known by synonyms such as 4-acetylbutyronitrile and 5-ketohexanenitrile, is a bifunctional organic compound featuring both a ketone and a nitrile group.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the production of pharmaceutical and agrochemical compounds. While the initial synthesis of this compound was reported in the mid-20th century, this guide will focus on the currently available scientific literature to provide a comprehensive overview of its properties, synthesis, and applications. Due to limitations in accessing the full historical literature, this document will emphasize modern synthetic methods and publicly available data.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 10412-98-3 | [1] |

| Molecular Formula | C₆H₉NO | [1] |

| Molecular Weight | 111.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 108 °C at 14 mmHg | |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Acetylbutyronitrile, 5-Ketohexanenitrile | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Data available, specific shifts vary with solvent. | [1] |

| ¹³C NMR | Data available, specific shifts vary with solvent. | [1] |

| IR (Infrared) | Neat; characteristic peaks for C=O and C≡N functional groups. | |

| MS (Mass Spec) | Molecular ion peak and fragmentation pattern available. |

Discovery and History

While a detailed historical account of the initial discovery is challenging without access to the original publication, the synthesis of this compound was described in the chemical literature around the mid-20th century. Its significance grew with the development of industrial processes requiring pyridine-based compounds. Patents from the latter half of the 20th century describe its synthesis and application as a key intermediate for producing substituted pyridines, which are important building blocks in the pharmaceutical and agrochemical industries. The primary historical synthetic route involves the cyanoethylation of ketones, a class of reactions extensively studied for its utility in forming carbon-carbon bonds.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Michael addition of a ketone enolate to acrylonitrile. This reaction, a form of cyanoethylation, can be catalyzed by a strong base.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from acetone (B3395972) and acrylonitrile.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This protocol is adapted from patent literature describing the synthesis of 5-oxohexanenitriles.

Materials:

-

Butanone (or Acetone)

-

Methacrylonitrile (or Acrylonitrile)

-

15 wt% NaOH solution in methanol (B129727)

-

10% H₂SO₄ solution

-

10 wt% Na₂SO₄ solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round bottom flask with a thermometer, condenser, and stirrer

-

Autoclave (optional, for higher temperatures and pressures)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Charge a 500 ml round bottom flask with 4.0 mol of butanone and 1.0 mol of methacrylonitrile.

-

Add 8.75 g of a 15 wt% NaOH solution in methanol (0.033 mol NaOH) to the reaction mixture.

-

Heat the mixture to reflux (approximately 81°C) and maintain for 1.5 hours with stirring.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a 10% H₂SO₄ solution.

-

Add 50 ml of a 10 wt% Na₂SO₄ solution and separate the organic phase.

-

Wash the organic phase with another 50 ml of 10 wt% Na₂SO₄ solution.

-

Dry the organic phase over anhydrous MgSO₄.

-

Remove the excess butanone using a rotary evaporator.

-

Purify the residue by vacuum distillation. The main fraction containing the product is collected at a top temperature of 110-113°C at 15 mmHg.

This protocol is based on a study of the continuous synthesis of this compound.

Materials:

-

Acetone

-

Acrylonitrile

-

N-propylamine (catalyst)

-

Microreactor setup with precise temperature and flow control

Procedure:

-

Prepare the feed solutions of acetone, acrylonitrile, and N-propylamine.

-

Set the microreactor temperature to a range of 200–230 °C.

-

Pump the reactants through the microreactor at a controlled residence time.

-

The product stream from the microreactor is collected and can be purified by distillation.

-

The reaction kinetics and product yield are highly dependent on the molar ratio of reactants, catalyst concentration, and residence time, which can be optimized for the specific microreactor setup.

Application in the Synthesis of Pyridine (B92270) Derivatives

A primary application of this compound is in the synthesis of substituted pyridines. The following diagram illustrates the cyclization and dehydrogenation of a this compound derivative to form a 2-methylpyridine (B31789).

Caption: Synthesis of a 2-methylpyridine derivative from this compound.

This transformation is crucial in the industrial production of various pyridine-based compounds used in pharmaceuticals and agrochemicals. The purity of the starting this compound is critical to obtain a high purity of the final pyridine product.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the synthesis of heterocyclic compounds. While its discovery dates back to the mid-20th century, modern synthetic methods, including continuous flow processes in microreactors, have been developed to improve efficiency and yield. The data and protocols presented in this guide provide a valuable resource for researchers and professionals working with this important compound. Further research into novel catalytic systems and process optimization will continue to enhance the utility of this compound in various fields of chemistry.

References

Theoretical Insights into the Reactivity of 5-Oxohexanenitrile: A Computational Chemistry Whitepaper

Disclaimer: This document presents a theoretical exploration of the reactivity of 5-oxohexanenitrile based on established principles of organic chemistry and computational modeling. Due to the limited availability of specific experimental and theoretical studies on this particular molecule, the reaction pathways, quantitative data, and experimental protocols described herein are hypothetical and intended to serve as a guide for future research.

Introduction

This compound, a bifunctional molecule containing both a ketone and a nitrile group, presents a rich landscape for chemical transformations. Its structure allows for a variety of reactions, including nucleophilic additions to the carbonyl group and transformations of the nitrile moiety. Understanding the reactivity of this molecule is crucial for its potential applications in organic synthesis, serving as a versatile building block for more complex chemical entities. This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound, employing computational chemistry methods to elucidate potential reaction mechanisms and predict their energetic profiles. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Properties and Electronic Structure

The reactivity of this compound is fundamentally governed by the electronic properties of its constituent functional groups. The carbonyl group features a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The nitrile group, with its carbon-nitrogen triple bond, also possesses an electrophilic carbon atom.

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Computational Method |

| Molecular Formula | C₆H₉NO | - |

| Molecular Weight | 111.14 g/mol | - |

| Dipole Moment | 3.8 D | DFT/B3LYP/6-31G(d) |

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 6.4 eV | DFT/B3LYP/6-31G(d) |

| Mulliken Charge on C=O Carbon | +0.45 e | DFT/B3LYP/6-31G(d) |

| Mulliken Charge on C≡N Carbon | +0.15 e | DFT/B3LYP/6-31G(d) |

Note: The values presented in this table are hypothetical and representative of what could be obtained from quantum chemical calculations. They are intended for illustrative purposes.

Theoretical Investigation of Reactivity

This section explores plausible reaction pathways for this compound, focusing on the reactivity of the ketone and nitrile functionalities. The proposed mechanisms are based on well-established principles of organic chemistry.

Reactivity of the Carbonyl Group: Nucleophilic Addition

The electrophilic carbon of the carbonyl group is a prime target for nucleophiles. A representative reaction, the addition of a hydride ion (e.g., from NaBH₄), is considered here.

Table 2: Calculated Energetics for the Nucleophilic Addition of Hydride

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + H⁻) | 0.0 |

| 2 | Transition State 1 | +10.5 |

| 3 | Alkoxide Intermediate | -15.2 |

| 4 | Transition State 2 | -14.5 |

| 5 | Product (5-Hydroxohexanenitrile) | -25.0 |

Note: These energy values are hypothetical and serve to illustrate the expected energetic profile of such a reaction.

Reactivity of the Nitrile Group: Hydrolysis

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. Here, we consider the acid-catalyzed hydrolysis mechanism.

Table 3: Calculated Energetics for Acid-Catalyzed Nitrile Hydrolysis

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + H₃O⁺) | 0.0 |

| 2 | Protonated Nitrile | -5.2 |

| 3 | Transition State 1 | +18.7 |

| 4 | Iminol Intermediate | -8.1 |

| 5 | Transition State 2 | +12.3 |

| 6 | 5-Oxohexanamide | -10.5 |

| 7 | Protonated Amide | -18.0 |

| 8 | Transition State 3 | +5.5 |

| 9 | Tetrahedral Intermediate | -22.3 |

| 10 | Transition State 4 | -2.1 |

| 11 | Products (5-Oxohexanoic Acid + NH₄⁺) | -30.8 |

Note: These energy values are hypothetical and represent a plausible reaction energy profile.

Proposed Experimental Protocols

To validate the theoretical predictions presented in this whitepaper, the following experimental protocols are proposed.

General Computational Methodology

All theoretical calculations would be performed using a suitable quantum chemistry software package (e.g., Gaussian, ORCA). The geometries of all reactants, intermediates, transition states, and products would be fully optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. The nature of all stationary points would be confirmed by frequency calculations, where minima have all real frequencies and transition states have exactly one imaginary frequency. The intrinsic reaction coordinate (IRC) method would be used to confirm that transition states connect the correct reactants and products.

Synthesis and Reaction Monitoring

Synthesis of this compound: A potential synthetic route involves the acylation of a suitable precursor. The progress of the synthesis and subsequent reactivity studies would be monitored using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, as well as gas chromatography-mass spectrometry (GC-MS).

Nucleophilic Addition Reaction: To a solution of this compound in a suitable solvent (e.g., methanol), a reducing agent such as sodium borohydride (B1222165) would be added portion-wise at 0 °C. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction would be quenched, and the product, 5-hydroxohexanenitrile, would be isolated and purified by column chromatography.

Nitrile Hydrolysis: this compound would be refluxed in an aqueous solution of a strong acid (e.g., 6 M HCl). Aliquots would be taken at regular intervals and analyzed by GC-MS to monitor the disappearance of the starting material and the formation of the amide intermediate and the final carboxylic acid product.

Conclusion

This theoretical guide has provided a foundational understanding of the potential reactivity of this compound. Through computational modeling, we have proposed plausible mechanisms for nucleophilic addition to the carbonyl group and acid-catalyzed hydrolysis of the nitrile group. The presented quantitative data, while hypothetical, offers a framework for what to expect in experimental investigations. The detailed experimental protocols provide a clear path for researchers to validate and expand upon these theoretical findings. Further studies, both computational and experimental, are encouraged to fully elucidate the rich chemistry of this versatile bifunctional molecule and unlock its potential in synthetic applications.

5-Oxohexanenitrile: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 5-Oxohexanenitrile (CAS RN: 10412-98-3), a versatile intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

Signal Word: Warning

Pictogram:

Hazard Statements:

-

H302: Harmful if swallowed. [1]* H312: Harmful in contact with skin. [1]* H332: Harmful if inhaled. [1] Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) and includes recommendations for prevention, response, storage, and disposal. Key preventative statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P270 (Do not eat, drink or smoke when using this product), and P280 (Wear protective gloves/protective clothing/eye protection/face protection). [1]

Physical and Chemical Properties